molecular formula C₁₆H₁₃Cl₂NO B1140203 (NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine CAS No. 152642-35-8

(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine

Cat. No. B1140203
CAS RN: 152642-35-8
M. Wt: 306.19
InChI Key:
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Description

(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine, or N-4-DCP-DHA for short, is a synthetic compound that has been studied for its potential applications in scientific research. N-4-DCP-DHA has been shown to possess a variety of biochemical and physiological effects, making it a useful tool for researchers in various fields.

Scientific Research Applications

Improved Synthesis of Antidepressants

  • Application in Antidepressant Synthesis : This compound is used as an intermediate in the novel industrial synthesis of sertraline hydrochloride, a very effective antidepressant. The process involving this compound is advantageous in terms of yield, environmental and safety aspects, and provides high-purity sertraline hydrochloride (Vukics et al., 2002).

Streamlined Pharmaceutical Processes

  • Simplification of Pharmaceutical Synthesis : A more efficient alternative to classical methods for the formation of sertraline imine, an intermediate in the synthesis of Zoloft, has been developed using this compound. This method is cleaner and simpler, exploiting the low solubility of the imine in certain solvents (Taber et al., 2004).

Bioactive Compound Synthesis

  • Synthesis of Novel Bioactive Compounds : The compound is used in the synthesis of new bioactive substances, which were characterized using spectroscopic techniques and X-ray crystal structure analysis (Kavitha et al., 2006).

Electrochromic Materials

  • Development of Electrochromic Polymer : A derivative of this compound was used to synthesize a new electrochromic polymer with high optical contrast. This polymer changes color from blue to transparent when oxidized and exhibits robustness and stability, making it useful in various applications (Karabay et al., 2015).

Catalysis Applications

  • Catalytic Activity in Suzuki Reactions : Isoxazole-3-carbaldehyde oximes derived from this compound have shown high catalytic activity in Suzuki reactions, which are important in organic synthesis (Potkin et al., 2014).

Anticancer Agent Synthesis

  • Potential in Anticancer Drug Development : This compound was used to synthesize derivatives that were evaluated as anticancer agents, showing the compound's relevance in developing new therapeutic agents (Gouhar & Raafat, 2015).

properties

IUPAC Name

(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO/c17-14-7-5-10(9-15(14)18)11-6-8-16(19-20)13-4-2-1-3-12(11)13/h1-5,7,9,11,20H,6,8H2/b19-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIUOCJZIYTDRG-KNTRCKAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\O)/C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine
Reactant of Route 2
(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine
Reactant of Route 3
(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine
Reactant of Route 4
(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine

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